molecular formula C49H55FN8O14S B12399294 Fitc-C6-lehd-fmk

Fitc-C6-lehd-fmk

Cat. No.: B12399294
M. Wt: 1031.1 g/mol
InChI Key: GTQKPUFPXUBBML-BQYLNSIHSA-N
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Description

Fitc-C6-lehd-fmk is a fluorescently labeled caspase-9 inhibitor. It is used for the sensitive detection of activated caspase-9 in living cells. This compound is cell permeable, nontoxic, and irreversibly binds to activated caspase-9 in apoptotic cells. The FITC label allows for direct detection of activated caspases in apoptotic cells by fluorescence microscopy, flow cytometry, or fluorescence plate reader .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fitc-C6-lehd-fmk involves the synthesis of a caspase-9 inhibitor conjugated with a fluorescent label. The general procedure includes the following steps:

    Synthesis of the caspase-9 inhibitor: The specific inhibitor, Z-LEHD-FMK, is synthesized through a series of peptide coupling reactions.

    Conjugation with FITC: The synthesized inhibitor is then conjugated with fluorescein isothiocyanate (FITC) to form this compound. .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production. This includes ensuring high purity and yield through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Fitc-C6-lehd-fmk primarily undergoes binding reactions with activated caspase-9. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions

Major Products

The major product of the synthesis is this compound itself, which is used for detecting activated caspase-9 in apoptotic cells .

Scientific Research Applications

Fitc-C6-lehd-fmk is widely used in scientific research, particularly in the fields of biology and medicine. Its applications include:

Mechanism of Action

Fitc-C6-lehd-fmk exerts its effects by irreversibly binding to activated caspase-9 in apoptotic cells. The FITC label allows for the direct detection of this binding through fluorescence-based techniques. The binding of this compound to caspase-9 inhibits its activity, thereby preventing the progression of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fitc-C6-lehd-fmk is unique due to its combination of a specific caspase-9 inhibitor with a fluorescent label. This allows for the sensitive detection of activated caspase-9 in living cells, making it a valuable tool for apoptosis research .

Properties

Molecular Formula

C49H55FN8O14S

Molecular Weight

1031.1 g/mol

IUPAC Name

5-[[6-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C49H55FN8O14S/c1-25(2)16-36(46(68)56-34(13-14-42(63)64)45(67)58-37(18-27-23-51-24-53-27)47(69)57-35(21-43(65)66)38(61)22-50)55-41(62)6-4-3-5-15-52-49(73)54-26-7-10-30(33(17-26)48(70)71)44-31-11-8-28(59)19-39(31)72-40-20-29(60)9-12-32(40)44/h7-12,17,19-20,23-25,34-37,59H,3-6,13-16,18,21-22H2,1-2H3,(H,51,53)(H,55,62)(H,56,68)(H,57,69)(H,58,67)(H,63,64)(H,65,66)(H,70,71)(H2,52,54,73)/t34-,35-,36-,37-/m0/s1

InChI Key

GTQKPUFPXUBBML-BQYLNSIHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O

Origin of Product

United States

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